molecular formula C17H17NO4 B379528 Ethyl 3-(4-methoxybenzamido)benzoate CAS No. 300827-74-1

Ethyl 3-(4-methoxybenzamido)benzoate

Cat. No.: B379528
CAS No.: 300827-74-1
M. Wt: 299.32g/mol
InChI Key: OEJKMZJZONDRLY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzamido)benzoate is a benzoate ester derivative featuring a 4-methoxybenzamido substituent at the meta (3rd) position of the aromatic ring. Its synthesis involves a two-step process:

Amide Formation: Ethyl 3-aminobenzoate reacts with 4-methoxybenzoyl chloride in an ether medium to form the amide intermediate.

Hydrazide Derivatization: The intermediate is heated with hydrazine monohydrate in ethanol to yield the final product . Key spectral characteristics (based on analogous compounds) include IR absorption bands for C=O (ester and amide) at ~1695–1660 cm⁻¹ and NH stretching at ~3320 cm⁻¹ . The compound’s structural uniqueness lies in the meta-substituted amide group, which influences its physicochemical behavior and reactivity compared to para-substituted analogs.

Properties

CAS No.

300827-74-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32g/mol

IUPAC Name

ethyl 3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-17(20)13-5-4-6-14(11-13)18-16(19)12-7-9-15(21-2)10-8-12/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

OEJKMZJZONDRLY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methoxybenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of ethyl 3-[(4-methoxybenzoyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxybenzamido)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

  • Substituent Position : The para-substituted analog (3e) exhibits a higher melting point (150–152°C) compared to meta-substituted derivatives, likely due to improved crystal packing symmetry .
  • Functional Groups : Alkenyl/alkoxy substituents (e.g., L2) reduce polarity, as evidenced by a higher C=O IR peak (1715 cm⁻¹) compared to amide-containing analogs (1695–1660 cm⁻¹) .
  • Synthetic Yield : Para-substituted derivatives (e.g., 3e) are synthesized in moderate yields (60%), while alkenyl-substituted analogs (e.g., L2) achieve higher yields (65.4%) due to less steric hindrance .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LC-MS (m/z)
Ethyl 4-(4-methoxybenzamido)benzoate (3e) Aromatic H: 7.2–8.1; CH₃: 1.3–1.5 C=O: 166–169; OCH₃: 55.2 272 (M+1), 294 (M+23)
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) Alkenyl H: 5.6–5.8; CH₃: 0.8–1.0 C=O: 171.5; alkoxy C: 60–70 Not reported

Insights :

  • NMR Shifts : The para-substituted 3e shows downfield aromatic proton shifts (7.2–8.1 ppm) due to electron-withdrawing amide effects, while alkenyl-substituted L2 exhibits distinct alkenyl proton signals (5.6–5.8 ppm) .
  • Mass Spectrometry : The LC-MS of 3e confirms molecular ion peaks at m/z 272 (M+1) and 294 (M+23), consistent with sodium adducts .

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